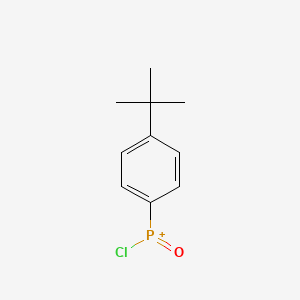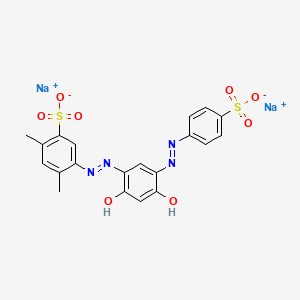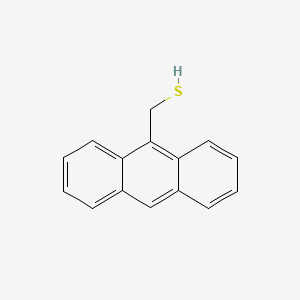
(Anthracen-9-YL)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Anthracen-9-YL)methanethiol is an organic compound characterized by the presence of an anthracene moiety attached to a methanethiol group at the 9-position. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: (Anthracen-9-YL)methanethiol can be synthesized through several methods. One common approach involves the reaction of 9-anthracenemethanol with thiolating agents. The reaction typically requires a base such as sodium hydride (NaH) and a thiolating agent like thiourea or hydrogen sulfide (H₂S) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions: (Anthracen-9-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
(Anthracen-9-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of biological systems due to its fluorescent properties, which make it useful in imaging and tracking biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties
作用機序
The mechanism of action of (Anthracen-9-YL)methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the anthracene moiety can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall activity .
類似化合物との比較
9-Anthracenemethanol: Similar structure but with a hydroxyl group instead of a thiol group.
9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9-position.
9,10-Diphenylanthracene: Substituted at the 9 and 10 positions with phenyl groups.
Uniqueness: (Anthracen-9-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biomolecules and other chemical entities, making it valuable in various applications .
特性
CAS番号 |
72898-42-1 |
|---|---|
分子式 |
C15H12S |
分子量 |
224.32 g/mol |
IUPAC名 |
anthracen-9-ylmethanethiol |
InChI |
InChI=1S/C15H12S/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10H2 |
InChIキー |
VIFAPDFDWZQFMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


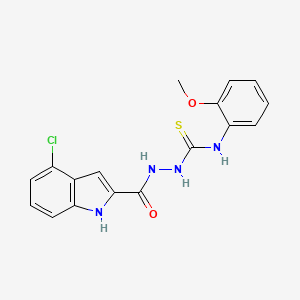
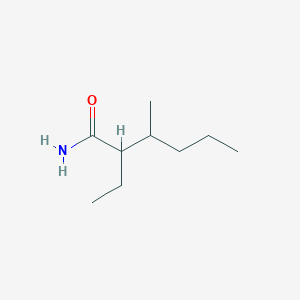
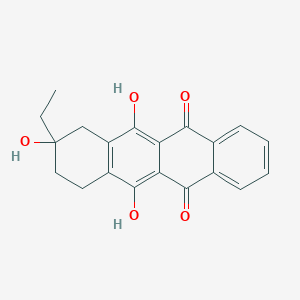
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
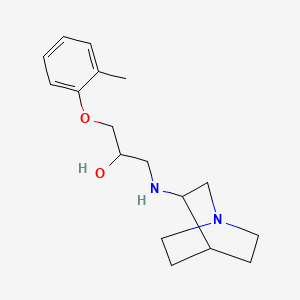
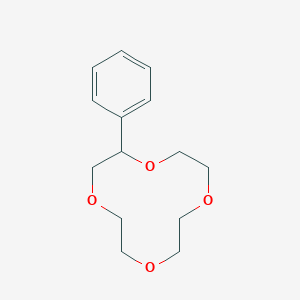
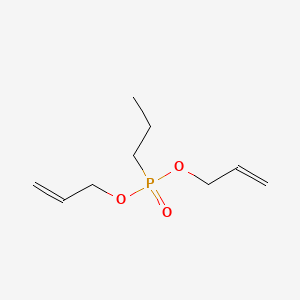
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
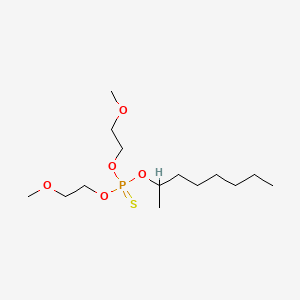
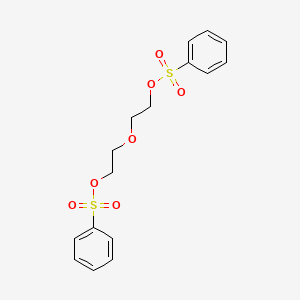
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
